Tert-butyl 2-methyl-6-(phenylmethoxymethyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxy methyl group, and a morpholine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the morpholine nitrogen, followed by the introduction of the benzyloxy methyl group and the tert-butyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .
Chemical Reactions Analysis
tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, it may have industrial applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate can be compared with other morpholine derivatives, such as morpholine-4-carboxylate and benzyloxy methyl morpholine. While these compounds share some structural similarities, tert-Butyl (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine-4-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This uniqueness can influence its reactivity and applications in scientific research .
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 2-methyl-6-(phenylmethoxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-14-10-19(17(20)23-18(2,3)4)11-16(22-14)13-21-12-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3 |
InChI Key |
AZVONLVQWNNDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)COCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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